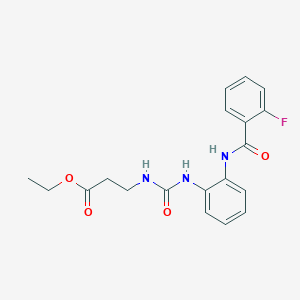

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a chemical compound with diverse applications in scientific research. Its unique structural properties and potential interactions with biological systems make it valuable in fields such as drug development and material synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoic acid with an amine to form 2-(2-fluorobenzamido)phenylamine. This intermediate is then reacted with ethyl 3-isocyanatopropanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamido group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ureas or amides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate has been investigated for its role as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting specific biological pathways. Its structural characteristics enable it to function effectively in various therapeutic contexts.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. These studies often focus on the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study Example:

- A study published in a peer-reviewed journal demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study utilized cell viability assays and flow cytometry to assess the efficacy of the compound .

Targeting Prostate-Specific Membrane Antigen (PSMA)

Another notable application of this compound is in the development of imaging agents for prostate-specific membrane antigen (PSMA). PSMA is a well-known biomarker for prostate cancer, and compounds that can selectively bind to this antigen are invaluable for diagnostic imaging techniques.

The versatility of this compound extends to its use as a building block in the synthesis of novel therapeutics. Its unique functional groups allow for further chemical modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Structure-Activity Relationship Studies

Researchers are actively investigating the structure-activity relationships (SARs) of this compound to optimize its pharmacological properties. By altering specific functional groups, scientists aim to enhance its bioavailability and target specificity.

Case Study Example:

Mécanisme D'action

The mechanism of action of Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate

- Ethyl 3-(3-(2-(2-bromobenzamido)phenyl)ureido)propanoate

- Ethyl 3-(3-(2-(2-iodobenzamido)phenyl)ureido)propanoate

Uniqueness

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is unique due to the presence of the fluorine atom in the benzamido group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological systems, making it distinct from its halogenated analogs.

Activité Biologique

Ethyl 3-(3-(2-(2-fluorobenzamido)phenyl)ureido)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₃H₁₅F₁N₂O₂

- CAS Number : 1803595-23-4

The structure features a urea moiety linked to a fluorobenzamide, which is thought to contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- PPAR Activation : The compound has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and lipid profiles, making it a potential candidate for treating metabolic disorders such as type 2 diabetes .

- Antineoplastic Properties : Preliminary studies suggest that this compound may possess antitumor properties. It appears to inhibit cell proliferation in certain cancer cell lines, indicating potential use in oncology .

In Vitro Studies

- Cell Line Testing : In vitro tests using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and above. The mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

- Animal Models : In vivo studies in murine models of diabetes have shown that this compound can lower blood glucose levels significantly compared to control groups. The reduction in hyperglycemia correlates with enhanced insulin sensitivity .

Case Studies

- Diabetes Management : A case study involving diabetic rats treated with this compound showed a marked improvement in glucose tolerance tests after four weeks of treatment. The results suggest that the compound could be beneficial for managing blood sugar levels in diabetic patients.

- Cancer Therapy : Another case study focused on the compound's effects on breast cancer cell lines, where it was found to inhibit proliferation by inducing apoptosis through the mitochondrial pathway. The study concluded that further exploration into its use as an adjunct therapy in breast cancer treatment is warranted .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| PPAR Activation | Improves insulin sensitivity | |

| Antineoplastic | Inhibits cancer cell proliferation | |

| Diabetes Management | Lowers blood glucose |

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 45 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | 60 | Cell cycle arrest |

Propriétés

IUPAC Name |

ethyl 3-[[2-[(2-fluorobenzoyl)amino]phenyl]carbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJYKAUYBFIZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.